![molecular formula C15H13BrN2O2 B2641700 4-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]benzoic acid CAS No. 2772-37-4](/img/structure/B2641700.png)

4-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

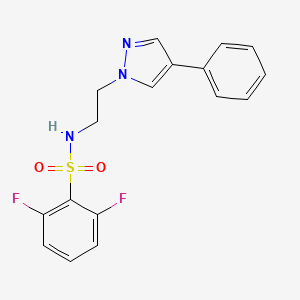

4-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]benzoic acid, often referred to as 4-BHBA, is an organic compound used in scientific research as a reagent. It is a derivative of benzoic acid, which is a carboxylic acid. 4-BHBA has a wide range of applications in laboratory experiments, including its use as a catalyst in organic synthesis and as a reagent for the synthesis of various organic compounds. The compound is also used in the determination of biological activities and in the study of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

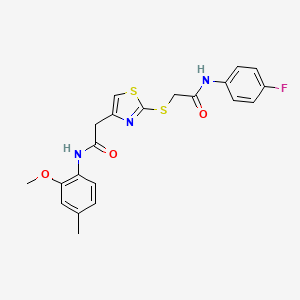

Antibacterial Activities and Synthesis of Novel Compounds

Research has highlighted the utility of related compounds to 4-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]benzoic acid in the synthesis of novel heterocyclic compounds with potential antibacterial activities. For instance, El-Hashash et al. (2015) described using a similar compound, 4-(4-bromophenyl)-4-oxobut-2-enoic acid, as a key starting material for the preparation of a series of aroylacrylic acids, pyridazinones, and furanones derivatives, which were then tested for their antibacterial properties (El-Hashash et al., 2015).

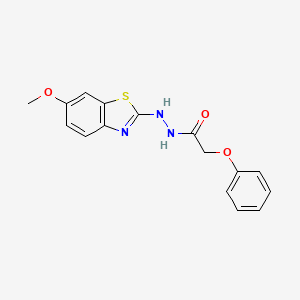

Metal Complexes and DNA Binding

Research on metal complexes involving compounds like 4-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]benzoic acid has also been conducted. Hasan et al. (2016) synthesized and characterized mixed ligand complexes of Cu(II)/Zn(II) ions containing derivatives of benzoic acid. These complexes were studied for their DNA binding, nuclease, and topoisomerase I inhibitory activity, revealing significant biological activities (Hasan et al., 2016).

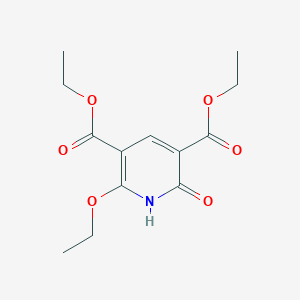

Protein Conjugation in Aqueous Solution

The potential for bioorthogonal coupling reactions in aqueous solutions has also been explored using compounds similar to 4-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]benzoic acid. Dilek et al. (2015) studied the rapid formation of a stable boron-nitrogen heterocycle in dilute, neutral aqueous solution, demonstrating applications in protein conjugation (Dilek et al., 2015).

Eigenschaften

IUPAC Name |

4-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O2/c1-10(11-2-6-13(16)7-3-11)17-18-14-8-4-12(5-9-14)15(19)20/h2-9,18H,1H3,(H,19,20)/b17-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDMHWNTSMNJAV-LICLKQGHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=CC=C(C=C1)C(=O)O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC1=CC=C(C=C1)C(=O)O)/C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2641618.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide hydrochloride](/img/structure/B2641620.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide](/img/structure/B2641626.png)

![7-(tert-butyl)-3-butyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2641630.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide](/img/structure/B2641633.png)

![3-isobutyl-8-(3-methoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2641634.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2641635.png)

![N-[(1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl]aniline](/img/structure/B2641639.png)